2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(hexatriacontenyl)-
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Overview
Description
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] is a complex organic compound with the molecular formula C88H167N5O4. This compound is characterized by its long hydrocarbon chains and pyrrolidine-2,5-dione groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] typically involves multi-step organic reactionsThe final step involves the coupling of the iminobis(ethyleneiminoethylene) moiety to the pyrrolidine-2,5-dione core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine-2,5-dione moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
Scientific Research Applications
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long hydrocarbon chains allow it to integrate into lipid membranes, potentially disrupting cellular processes. Additionally, the pyrrolidine-2,5-dione moiety can interact with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(docosenyl)pyrrolidine-2,5-dione]
- 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(octadecenyl)pyrrolidine-2,5-dione]
- 3-(Dotetracontenyl)succinic anhydride .
Uniqueness
1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(hexatriacontenyl)pyrrolidine-2,5-dione] is unique due to its exceptionally long hydrocarbon chains, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability .
Properties
CAS No. |
64051-54-3 |
---|---|
Molecular Formula |
C89H169N5O3 |
Molecular Weight |
1357.3 g/mol |
IUPAC Name |
3-[(E)-hexatriacont-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-hexatriacont-1-enyl]-2-methylidene-5-oxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C89H169N5O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-85-82-87(95)93(84(85)3)80-78-91-76-74-90-75-77-92-79-81-94-88(96)83-86(89(94)97)73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h70-73,85-86,90-92H,3-69,74-83H2,1-2H3/b72-70+,73-71+ |
InChI Key |
YBMNXKQXIPSQON-KNEXNFFJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=C)CCNCCNCCNCCN2C(=O)CC(C2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=C)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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